molecular formula C14H19NO4 B13024216 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13024216
M. Wt: 265.30 g/mol
InChI Key: HLOBQAHKUUHIKN-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2,3-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 1-methylpyrrolidine.

    Reaction Conditions: The key reaction involves the condensation of 2,3-dimethoxybenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-15-7-10(11(8-15)14(16)17)9-5-4-6-12(18-2)13(9)19-3/h4-6,10-11H,7-8H2,1-3H3,(H,16,17)

InChI Key

HLOBQAHKUUHIKN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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